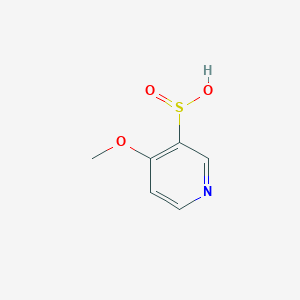
4-Methoxypyridine-3-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyridine-3-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both methoxy and sulfinic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methoxypyridine using suitable oxidizing agents. For instance, the oxidation of 4-methoxypyridine with hydrogen peroxide in the presence of a catalyst can yield 4-methoxypyridine-3-sulfinic acid .
Industrial Production Methods
Industrial production of 4-methoxypyridine-3-sulfinic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 4-Methoxypyridine-3-sulfonic acid.
Reduction: 4-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the 2-position.
3-Methoxypyridine: Similar structure but with the methoxy group at the 3-position.
4-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Uniqueness
4-Methoxypyridine-3-sulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Its unique reactivity makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H7NO3S |
|---|---|
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
4-methoxypyridine-3-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-3-7-4-6(5)11(8)9/h2-4H,1H3,(H,8,9) |
Clave InChI |
PVRPPTYQVYHJRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
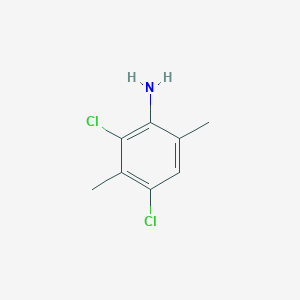
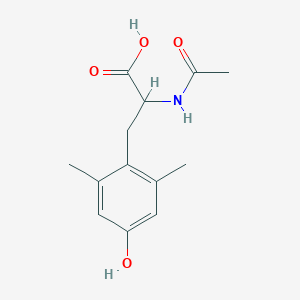
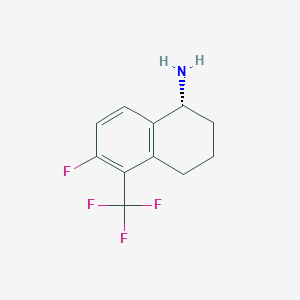

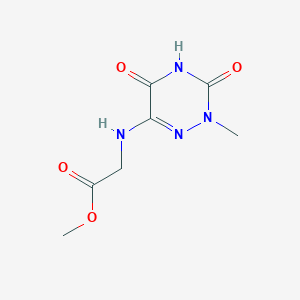
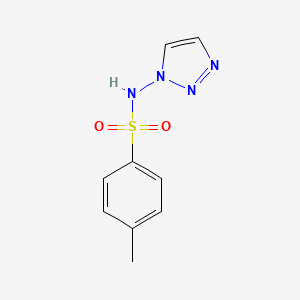
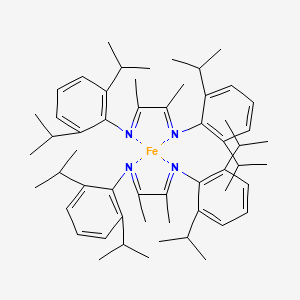
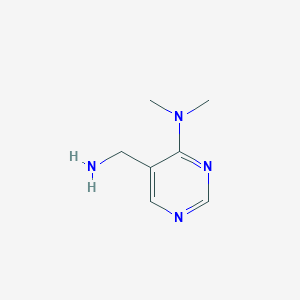
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)

